Cas no 1310351-03-1 (Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate)

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, making it a valuable intermediate for the development of bioactive compounds. Its ester functionality allows for further derivatization, enabling versatile applications in medicinal chemistry. The pyrazole core contributes to its role as a key scaffold in designing enzyme inhibitors and receptor modulators. This compound is characterized by its high purity and consistent performance, ensuring reliability in research and industrial processes. Its structural features make it particularly useful in the optimization of lead compounds for improved efficacy and selectivity.
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate structure
1310351-03-1 structure
商品名:Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
CAS番号:1310351-03-1
MF:C6H6F2N2O2
メガワット:176.120848178864
MDL:MFCD29054276
CID:4693560
PubChem ID:57497167

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
    • 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester
    • UJCVCPISHPLHNC-UHFFFAOYSA-N
    • STL587626
    • CS-0102568
    • EN300-5044220
    • SCHEMBL568799
    • Z1594856968
    • AS-84783
    • 1310351-03-1
    • AKOS027338135
    • DA-46239
    • Methyl1-(difluoromethyl)-1H-pyrazole-3-carboxylate
    • methyl 1-(difluoromethyl)pyrazole-3-carboxylate
    • F51532
    • MDL: MFCD29054276
    • インチ: 1S/C6H6F2N2O2/c1-12-5(11)4-2-3-10(9-4)6(7)8/h2-3,6H,1H3
    • InChIKey: UJCVCPISHPLHNC-UHFFFAOYSA-N
    • ほほえんだ: FC(N1C=CC(C(=O)OC)=N1)F

計算された属性

  • せいみつぶんしりょう: 176.03973376g/mol
  • どういたいしつりょう: 176.03973376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 44.1

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5044220-0.05g
methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 95%
0.05g
$285.0 2023-04-30
Enamine
EN300-5044220-0.1g
methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 95%
0.1g
$426.0 2023-04-30
Chemenu
CM330832-1g
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 95%+
1g
$220 2021-08-18
abcr
AB503378-10 g
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1
10g
€819.00 2022-03-01
Chemenu
CM330832-5g
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 95%+
5g
$530 2021-08-18
Enamine
EN300-5044220-1.0g
methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 95%
1g
$1229.0 2023-04-30
Aaron
AR01KNYK-100mg
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 98%
100mg
$5.00 2025-02-12
1PlusChem
1P01KNQ8-2.5g
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 96%
2.5g
$341.00 2023-12-22
Ambeed
A247629-100mg
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 96%
100mg
$5.0 2024-04-24
A2B Chem LLC
BA42688-2.5g
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate
1310351-03-1 96%
2.5g
$172.00 2024-01-04

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate 関連文献

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 1-(Difluoromethyl)-1H-pyrazole-3-carboxylate: An Overview of Its Properties and Applications

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (CAS No. 1310351-03-1) is a versatile compound with significant applications in the fields of medicinal chemistry, agrochemicals, and materials science. This compound is characterized by its unique structural features, including a difluoromethyl group and a pyrazole ring, which contribute to its diverse chemical and biological properties.

The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of molecules, making it a valuable functional group in drug design. The pyrazole ring, on the other hand, is a common scaffold in pharmaceuticals due to its broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The combination of these structural elements in Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate results in a compound with potential therapeutic applications.

Recent research has focused on the synthesis and biological evaluation of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The researchers found that Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.

In addition to its pharmaceutical applications, Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate has also been explored for its use in agrochemicals. A study published in the Journal of Agricultural and Food Chemistry reported that the compound showed promising results as a fungicide. The researchers found that Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate effectively inhibited the growth of several plant pathogens, making it a potential candidate for the development of new fungicides with improved efficacy and reduced environmental impact.

The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate has been optimized using various methodologies. One common approach involves the reaction of difluoroacetic acid with an appropriate pyrazole derivative under controlled conditions. This method has been refined to achieve high yields and purity, making it suitable for large-scale production. The synthetic route is also amenable to modifications, allowing for the introduction of additional functional groups to tailor the compound's properties for specific applications.

From a materials science perspective, Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate has shown promise as a building block for advanced materials. Its unique electronic properties and thermal stability make it an attractive candidate for applications in polymer science and organic electronics. Recent studies have demonstrated that derivatives of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate can be incorporated into polymers to enhance their mechanical strength and thermal resistance.

In conclusion, Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate (CAS No. 1310351-03-1) is a multifaceted compound with a wide range of potential applications. Its unique structural features, combined with its favorable chemical and biological properties, make it an important molecule in various fields such as medicinal chemistry, agrochemicals, and materials science. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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